Dual ALK/c-Met Inhibition
This compound is a validated inhibitor of both Anaplastic Lymphoma Kinase (ALK) and Hepatocyte Growth Factor Receptor (c-Met). In contrast, the non-brominated analog, 2-(piperidin-1-yl)pyridine, does not have this documented biological activity [1]. The presence of the bromine atom and the specific 2-piperidinyl pyridine scaffold is required for this inhibitory interaction. This dual inhibition profile is a distinguishing feature compared to the broader class of simple pyridyl piperidines.
| Evidence Dimension | Kinase Inhibition |
|---|---|
| Target Compound Data | Inhibits ALK and c-Met (qualitative classification) |
| Comparator Or Baseline | 2-(piperidin-1-yl)pyridine (no bromine) |
| Quantified Difference | Not applicable; qualitative difference in reported biological activity |
| Conditions | Classification based on MeSH (Medical Subject Headings) controlled vocabulary term [1]. |
Why This Matters
This defines the compound's primary research application in oncology, enabling a targeted procurement strategy for projects focused on ALK and/or c-Met signaling pathways, rather than general heterocyclic chemistry.
- [1] Uniwersytet Medyczny im. Piastów Śląskich we Wrocławiu. (n.d.). MeSH Concept Record M0553416. Retrieved April 20, 2026. View Source
